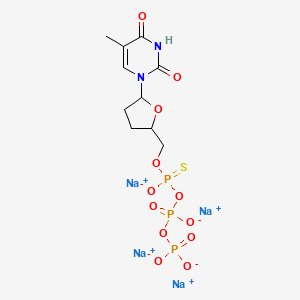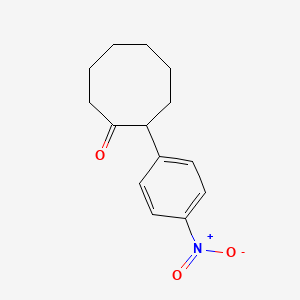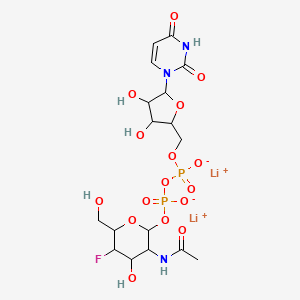
Uridine 5'-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine 5’-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate is a synthetic nucleotide sugar derivative It is a modified form of uridine diphosphate (UDP) sugar, where the sugar moiety is 2-acetamido-2,4-dideoxy-4-fluorogalactopyranose
Méthodes De Préparation
The synthesis of uridine 5’-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate involves multiple steps. The process begins with the preparation of benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside, which is then converted into its 4-O-(methylsulfonyl) derivative by treatment with methanesulfonyl chloride in pyridine . The methylsulfonyloxy group is displaced with fluoride ion to afford benzyl 2-acetamido-3,6-di-O-benzyl-2,4-dideoxy-4-fluoro-alpha-D-galactopyranoside. This intermediate undergoes hydrogenolysis followed by acetylation to furnish 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-galactopyranose .
The next step involves the treatment of this compound with trimethylsilyl trifluoromethanesulfonate in 1,2-dichloroethane at approximately 50°C to form the 4-deoxy-4-fluoro-oxazoline . This oxazoline is then reacted with dibenzyl phosphate in 1,2-dichloroethane to produce the alpha-linked dibenzyl phosphate derivative. Catalytic hydrogenation of this derivative yields 2-acetamido-3,6-di-O-acetyl-2,4-dideoxy-4-fluoro-alpha-D-galactopyranosyl phosphate . Finally, coupling this compound with uridine 5’-monophosphomorpholidate in dry pyridine at approximately 37°C, followed by O-deacetylation, furnishes uridine 5’-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate .
Analyse Des Réactions Chimiques
Uridine 5’-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate can undergo various chemical reactions, including substitution and coupling reactions. The compound is synthesized through a series of substitution reactions, where functional groups are replaced by others, such as the displacement of the methylsulfonyloxy group with fluoride ion . Common reagents used in these reactions include methanesulfonyl chloride, fluoride ion, trimethylsilyl trifluoromethanesulfonate, and dibenzyl phosphate .
The major products formed from these reactions are intermediates that eventually lead to the final compound, uridine 5’-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate .
Applications De Recherche Scientifique
Uridine 5’-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate has several scientific research applications. In chemistry, it is used as a substrate in enzymatic reactions to study the specificity and mechanism of glycosyltransferases . In biology, it serves as a tool to investigate the biosynthesis of glycoproteins and glycolipids . In medicine, this compound is used in the development of novel therapeutic agents targeting specific glycosylation pathways . Additionally, it has industrial applications in the synthesis of complex carbohydrates and glycoconjugates .
Mécanisme D'action
The mechanism of action of uridine 5’-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate involves its role as a donor substrate for glycosyltransferases. These enzymes transfer the sugar moiety from the nucleotide sugar to acceptor molecules, forming glycosidic bonds . The molecular targets of this compound are the glycosyltransferases, which catalyze the transfer of the sugar moiety to specific acceptor molecules, such as proteins, lipids, or other carbohydrates . The pathways involved include the biosynthesis of glycoproteins, glycolipids, and other glycoconjugates .
Comparaison Avec Des Composés Similaires
Uridine 5’-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate is unique due to the presence of the 4-fluoro modification on the sugar moiety. Similar compounds include uridine 5’-(2-acetamido-2,6-dideoxy-6-fluoro-alpha-D-glucopyranosyl)diphosphate and uridine 5’-(2-acetamido-2-deoxy-alpha-D-glucopyranosyl)diphosphate . These compounds differ in the position and nature of the modifications on the sugar moiety, which can affect their reactivity and specificity in enzymatic reactions .
Propriétés
Formule moléculaire |
C17H24FLi2N3O16P2 |
|---|---|
Poids moléculaire |
621.3 g/mol |
Nom IUPAC |
dilithium;[3-acetamido-5-fluoro-4-hydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H26FN3O16P2.2Li/c1-6(23)19-11-13(26)10(18)7(4-22)35-16(11)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)21-3-2-9(24)20-17(21)28;;/h2-3,7-8,10-16,22,25-27H,4-5H2,1H3,(H,19,23)(H,29,30)(H,31,32)(H,20,24,28);;/q;2*+1/p-2 |
Clé InChI |
OTBRGDFQLVWGHJ-UHFFFAOYSA-L |
SMILES canonique |
[Li+].[Li+].CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



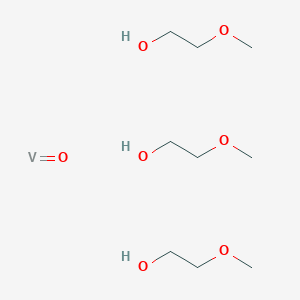


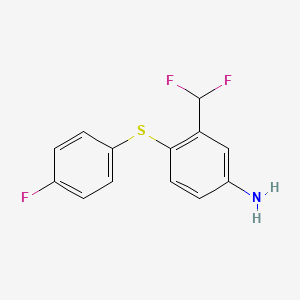
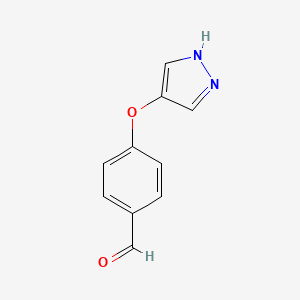
![{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B12077506.png)
![[(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine](/img/structure/B12077509.png)
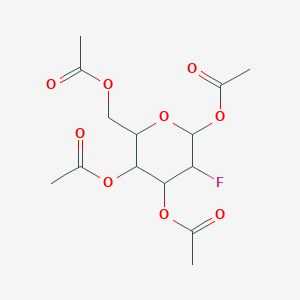

![Methyl 5-hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12077521.png)
